N'-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide
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Overview
Description
N’-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide is a compound belonging to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is known for its versatile applications in various fields, including medicinal chemistry, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2,4,6-trimethylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic or basic conditions depending on the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.
Scientific Research Applications
N’-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity and disrupt biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its versatile reactivity make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-7-12(2)16(13(3)8-11)22(20,21)18-17-10-14-5-4-6-15(19)9-14/h4-10,18-19H,1-3H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYLHAYBYUOCIA-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=CC2=CC(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N/N=C/C2=CC(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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